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Compound of Interest

Compound Name: 16:0 Caproylamine PE

cat. No.: B15576941

An In-depth Technical Guide on 16:0 Caproylamine Phosphatidylethanolamine

This guide provides a detailed overview of the physicochemical properties of 16:0
Caproylamine Phosphatidylethanolamine, a specialized lipid molecule relevant to researchers
and professionals in drug development and lipidomics. The ambiguous common name "16:0
Caproylamine PE" refers to the specific chemical structure 1,2-dipalmitoyl-sn-glycero-3-
phosphoethanolamine-N-(hexanoylamine). This is a derivative of the common phospholipid,
dipalmitoylphosphatidylethanolamine (DPPE), where the headgroup's primary amine is
acylated with a six-carbon caproyl (hexanoyl) group.

Physicochemical Data

The fundamental quantitative properties of 16:0 Caproylamine PE are summarized below.
This data is critical for experimental design, including the preparation of lipid-based
formulations such as liposomes, and for analytical applications like mass spectrometry.
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Property Value References

1,2-dihexadecanoyl-sn-
) glycero-3-
Systematic Name ) [1]
phosphoethanolamine-N-

(hexanoylamine)

Common Name 16:0 Caproylamine PE [1][2]
Molecular Formula C43H85N209P [11[2]
Molecular Weight 805.12 g/mol [1][2]
Exact Mass 804.599 Da [1]

CAS Number 115288-21-6 [1][2]

Structural Information

The molecular structure of 16:0 Caproylamine PE is foundational to its function in lipid bilayers
and its interactions with other molecules. The diagram below illustrates the logical assembly of
its constituent chemical moieties.
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Fig. 1. Structural components of 16:0 Caproylamine PE.

Experimental Considerations

While this document does not detail specific experimental protocols, the provided
physicochemical data is essential for a range of common laboratory procedures involving lipids.

Preparation of Lipid Stocks

To prepare a stock solution, the molecular weight (805.12 g/mol ) is used to calculate the
precise mass of the lipid needed to achieve a desired molar concentration. Due to the
amphipathic nature of the molecule, it is typically dissolved in an organic solvent such as
chloroform or a chloroform/methanol mixture.
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» Example Calculation: To make a 10 mM stock solution in 1 mL of chloroform:
o Moles =0.010 mol/L*0.001 L =1 x 10=> mol

o Mass =1 x 10> mol * 805.12 g/mol = 0.00805 g = 8.05 mg

Mass Spectrometry

In mass spectrometry analysis, the exact mass (804.599 Da) is used for the identification and
guantification of the molecule. Depending on the ionization source and adduction, the observed
mass-to-charge ratio (m/z) will vary. For example, in positive ion mode, one might observe the
protonated molecule [M+H]* at m/z 805.607.

The workflow for a typical lipidomics experiment utilizing this information is outlined below.
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Fig. 2: Workflow for lipid identification using mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [16:0 Caproylamine PE molecular weight]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576941#16-0-
caproylamine-pe-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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